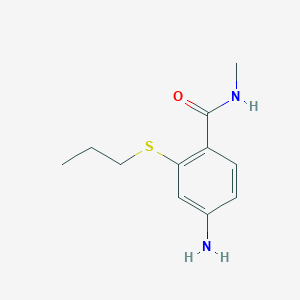

4-amino-N-methyl-2-(propylthio)benzamide

説明

4-Amino-N-methyl-2-(propylthio)benzamide is a benzamide derivative featuring a benzamide core substituted with an amino group at the 4-position, a methyl group on the nitrogen atom, and a propylthio moiety at the 2-position. The amino group enhances hydrogen-bonding capacity, the propylthio group contributes to lipophilicity, and the N-methylation may influence metabolic stability. These substituents differentiate it from other benzamide derivatives, as discussed below .

特性

IUPAC Name |

4-amino-N-methyl-2-propylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-3-6-15-10-7-8(12)4-5-9(10)11(14)13-2/h4-5,7H,3,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVQSVYOHSWHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC(=C1)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-2-(propylthio)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoyl chloride and N-methylpropylamine.

Reduction: The nitro group in 4-nitrobenzoyl chloride is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Thioether Formation: The amino group is then reacted with a thiol compound, such as propylthiol, under basic conditions to form the thioether linkage.

Amidation: Finally, the resulting intermediate is subjected to amidation with N-methylpropylamine to yield 4-amino-N-methyl-2-(propylthio)benzamide.

Industrial Production Methods

Industrial production methods for 4-amino-N-methyl-2-(propylthio)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

Types of Reactions

4-amino-N-methyl-2-(propylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thioether group, yielding a simpler benzamide derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Benzamide derivatives.

Substitution: Substituted benzamide derivatives.

科学的研究の応用

Anticancer Activity

One of the primary applications of 4-amino-N-methyl-2-(propylthio)benzamide is its potential as an anticancer agent. Compounds with similar structural features have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell growth and differentiation. HDAC inhibitors can induce apoptosis in cancer cells and are being explored in clinical settings for the treatment of various malignancies, including leukemia and solid tumors .

Neuropharmacology

The compound has also shown promise in neuropharmacological research. Certain derivatives exhibit activity against serotonin receptors, which may influence mood regulation and cognitive function. This suggests potential applications in treating conditions such as depression and anxiety disorders . The modulation of neurotransmitter systems through compounds like 4-amino-N-methyl-2-(propylthio)benzamide could lead to novel therapeutic strategies for mental health disorders.

Histone Deacetylase Inhibition

The inhibition of HDACs leads to increased acetylation of histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest or apoptosis in cancer cells. This mechanism is particularly relevant for compounds similar to 4-amino-N-methyl-2-(propylthio)benzamide, which may act as effective HDAC inhibitors, thereby enhancing the efficacy of existing cancer therapies .

Serotonin Receptor Modulation

In neuropharmacology, the interaction with serotonin receptors can alter neurotransmitter levels in the brain, potentially leading to improved mood and cognitive function. Compounds that target these receptors are being investigated for their role in treating depression and anxiety .

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of HDAC inhibitors in cancer treatment. For example, a study demonstrated that patients receiving HDAC inhibitors experienced significant tumor regression compared to those on standard chemotherapy regimens .

Preclinical Studies

Preclinical studies have shown that derivatives of 4-amino-N-methyl-2-(propylthio)benzamide exhibit potent anticancer activity in vitro and in vivo models. These studies highlight the compound's ability to reduce tumor size and improve survival rates in animal models .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Therapeutic Uses |

|---|---|---|

| Anticancer | HDAC inhibition | Treatment of leukemia and solid tumors |

| Neuropharmacology | Serotonin receptor modulation | Treatment of depression and anxiety |

作用機序

The mechanism of action of 4-amino-N-methyl-2-(propylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to altered cellular functions. For example, it may bind to and inhibit the activity of proteases, thereby affecting protein degradation and turnover .

類似化合物との比較

Key Observations

Substituent Impact on Activity: The amino group in 4-amino-N-methyl-2-(propylthio)benzamide may improve solubility and target binding compared to methoxy or hydroxy groups in Rip-B and Rip-D, which are less polar .

Synthetic Challenges: The synthesis of 4-amino-N-methyl-2-(propylthio)benzamide likely requires sequential functionalization (e.g., thioether formation before amide coupling), similar to methods in and . Thiourea-linked analogues () use KSCN for thiocarbonyl incorporation, but propylthio groups may demand alternative thiol-alkylation strategies .

Biological Relevance: Benzamides with electron-donating groups (e.g., amino, methoxy) often exhibit antibacterial or enzyme-inhibitory activity, as seen in and . The target compound’s amino group could mimic these effects . In contrast, DNA gyrase inhibitors () with small hydrophobic substituents (methyl/chloro) show weak activity, highlighting the need for precise steric alignment .

生物活性

4-Amino-N-methyl-2-(propylthio)benzamide (CAS No. 921146-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.

Chemical Structure and Properties

- Molecular Formula : C11H16N2OS

- Molecular Weight : 224.32 g/mol

The structure of 4-amino-N-methyl-2-(propylthio)benzamide features an amine group, a methyl group, and a propylthio moiety attached to a benzamide backbone, contributing to its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 4-amino-N-methyl-2-(propylthio)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thiazole moieties demonstrate broad-spectrum antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Reference |

|---|---|---|

| 4-Amino-N-methyl-2-(propylthio)benzamide | Antimicrobial | |

| Thiazole derivatives | Broad-spectrum antibacterial |

Anticancer Potential

4-Amino-N-methyl-2-(propylthio)benzamide has been evaluated for its anticancer properties. In vitro assays suggest that it may inhibit tumor cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: In Vitro Antiproliferative Assay

A study reported that compounds structurally related to 4-amino-N-methyl-2-(propylthio)benzamide exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| HepG2 | 1.30 | Significant tumor growth inhibition |

| A431 | <1.0 | Induction of apoptosis observed |

The biological activity of 4-amino-N-methyl-2-(propylthio)benzamide is attributed to its interaction with specific molecular targets within cells. The presence of the amino and thio groups allows for hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity.

Enzyme Inhibition

Inhibition studies have shown that this compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance. For example, it has been suggested that it could inhibit histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of related compounds, providing insights into how modifications can enhance biological activity. For example, the introduction of electron-donating groups has been correlated with increased potency against cancer cell lines .

Q & A

Q. What synthetic methodologies are effective for preparing 4-amino-N-methyl-2-(propylthio)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt₃ as a base in acetonitrile . For thiomethylation, propylthio groups can be introduced via nucleophilic substitution or oxidation-reduction sequences (e.g., mCPBA for sulfoxide formation, followed by reduction) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry, and employing reflux conditions (e.g., 150°C in AcOH for acetylation steps) . Statistical design of experiments (DoE) with ANOVA analysis ensures reproducibility and identifies critical parameters (e.g., temperature, solvent polarity) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of 4-amino-N-methyl-2-(propylthio)benzamide?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms amine, methyl, and propylthio substituents. IR identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization resolves bond lengths/angles. Hydrogen-bonding patterns (e.g., N-H···O interactions) should align with graph-set analysis .

- Elemental Analysis : Combustion analysis (C, H, N, S) verifies stoichiometry within ±0.4% deviation .

Q. How can researchers assess the purity of 4-amino-N-methyl-2-(propylthio)benzamide, and what are common contaminants?

- Methodological Answer :

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities like unreacted starting materials (e.g., benzamide precursors) or over-oxidized sulfones .

- Melting Point Analysis : Sharp melting points (±2°C range) indicate purity; broad ranges suggest polymorphic mixtures or solvent residues .

- TGA/DSC : Thermogravimetric analysis identifies decomposition steps (e.g., loss of propylthio groups above 200°C) .

Advanced Research Questions

Q. How can polymorphic forms of 4-amino-N-methyl-2-(propylthio)benzamide be systematically identified and controlled during crystallization?

- Methodological Answer : Polymorphism is influenced by cooling rates and solvent polarity. For example:

- Fast Cooling (e.g., ice baths) favors metastable orthorhombic Form II .

- Slow Evaporation in DMF/water yields stable monoclinic forms.

- PXRD distinguishes polymorphs by comparing experimental vs. simulated patterns from single-crystal data . Lattice energy calculations (via DFT) predict stability hierarchies .

Q. What strategies resolve contradictions in biological activity data for 4-amino-N-methyl-2-(propylthio)benzamide derivatives?

- Methodological Answer :

- Target Validation : Confirm enzyme specificity (e.g., acps-pptase inhibition) using kinetic assays (IC₅₀) and competitive binding studies .

- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed amides) that may interfere with activity .

- Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. competitive mechanisms .

Q. How can hydrogen-bonding networks in 4-amino-N-methyl-2-(propylthio)benzamide crystals inform co-crystal engineering?

- Methodological Answer :

- Graph-Set Analysis : Classify motifs (e.g., R₂²(8) dimers via N-H···O bonds) to predict co-former compatibility (e.g., carboxylic acids) .

- Solvent Screening : High-throughput crystallization trials with GRAS solvents (e.g., ethanol, PEG 400) optimize packing efficiency .

- Energy Frameworks : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。